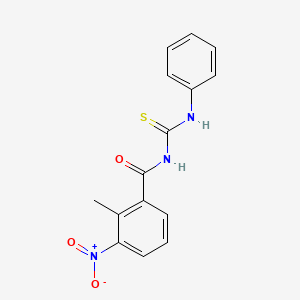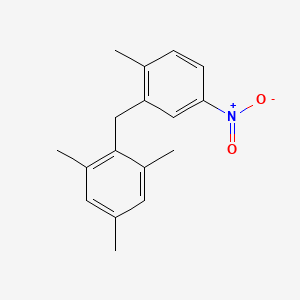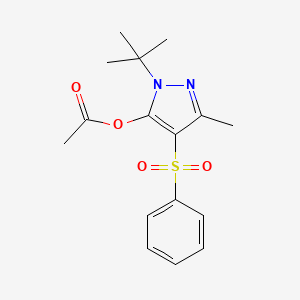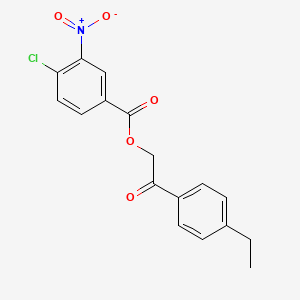
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide, also known as DBAA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DBAA belongs to the class of compounds known as acrylamides, which are widely used in organic synthesis due to their high reactivity and versatility. In recent years, DBAA has gained attention for its unique chemical properties and its potential to serve as a valuable tool in various fields of research.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and survival. Specifically, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. By inhibiting PARP activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit a range of other biochemical and physiological effects. For example, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This activity suggests that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is its high reactivity and versatility, which makes it a valuable tool for organic synthesis. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been shown to exhibit potent anti-cancer activity, which may make it a valuable tool in the development of new cancer therapies. However, the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide in lab experiments is limited by its relatively low yield and the difficulty of synthesizing it in large quantities.
将来の方向性
There are several potential future directions for research involving N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide. One area of interest is the development of new cancer therapies based on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and related compounds. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide and its potential applications in the treatment of neurological disorders. Finally, the development of new synthesis methods for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide may help to overcome some of the limitations associated with its use in lab experiments.
合成法
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This compound is then converted to its corresponding acid chloride, which is subsequently reacted with 4-methylphenylamine to yield the desired product. The overall yield of this process is typically around 25%, and the purity of the final product can be further improved through recrystallization.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)acrylamide has been found to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival.
特性
IUPAC Name |
(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13-2-4-14(5-3-13)6-9-18(20)19-15-7-8-16-17(12-15)22-11-10-21-16/h2-9,12H,10-11H2,1H3,(H,19,20)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPMFSSMTHXNCA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-p-tolylacrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![N-{2-[(3-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5754324.png)
![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)


![2-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5754339.png)
![1-(4-methoxyphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B5754340.png)


![4-(4-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5754381.png)
![1-[2-(2-tert-butyl-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5754386.png)

![N-(2-chlorophenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5754402.png)